molecular formula C20H22F2N6O2S B2492436 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine CAS No. 1040651-00-0

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B2492436
CAS No.: 1040651-00-0
M. Wt: 448.49
InChI Key: GSCIBJMINWGJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H22F2N6O2S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Compounds with piperazine substituents, similar in structure to the queried chemical, have shown significant anticancer activity. A study found that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle exhibited notable effectiveness against various cancer cell lines, including those of the lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020). Additionally, a series of piperazin-1-yl-ethyl-pyrido[1,2-a]pyrimidin-4-one derivatives exhibited significant antiproliferative effects against human cancer cell lines, indicating potential as anticancer agents (L. Mallesha et al., 2012).

Antibacterial and Antifungal Activity

Research has revealed the antibacterial and antifungal properties of compounds structurally akin to the queried chemical. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were discovered to have potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds also demonstrated substantial biofilm inhibition activities, outperforming the reference antibiotic Ciprofloxacin (Ahmed E. M. Mekky, S. Sanad, 2020). Moreover, a series of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed significant antibacterial, antifungal, and anthelmintic activity, indicating their potential in addressing various microbial infections (G. Khan et al., 2019).

Enzyme Inhibition

Compounds related to the queried chemical have been found to inhibit enzymes effectively. For instance, novel bis(pyrazoles) demonstrated excellent inhibitory activities against MurB enzyme, a critical enzyme in bacterial cell wall biosynthesis, suggesting their potential in developing new antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020). Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones were identified with high binding affinities for the 5-HT(6) serotonin receptor, indicating potential applications in neurological and psychiatric conditions (C. Park et al., 2011).

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O2S/c1-14-3-6-19(15(2)11-14)31(29,30)27-9-7-26(8-10-27)13-20-23-24-25-28(20)16-4-5-17(21)18(22)12-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCIBJMINWGJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.